An In-depth Technical Guide to 3,4-Dibromobenzoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3,4-Dibromobenzoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, spectral data, and reactivity. Furthermore, it explores its potential biological activities and applications in drug discovery, supported by detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
3,4-Dibromobenzoic acid is a derivative of benzoic acid with two bromine atoms substituted at the C3 and C4 positions of the benzene (B151609) ring. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity.
| Identifier | Value |
| IUPAC Name | 3,4-dibromobenzoic acid[1] |
| CAS Number | 619-03-4[1] |
| Molecular Formula | C₇H₄Br₂O₂[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Br)Br[1] |
| InChI | InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[1] |
| InChIKey | DHMPDNLGFIBQCK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 3,4-Dibromobenzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
| Property | Value |
| Molecular Weight | 279.91 g/mol |
| Appearance | Colorless crystal[2] |
| Melting Point | 235-236 °C |
| Boiling Point | 356.0 ± 32.0 °C (Predicted) |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) |
| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C) |
| pKa | 3.58 ± 0.10 (Predicted) |
| LogP | 2.8 - 2.91 |
| Topological Polar Surface Area | 37.3 Ų |
| Flash Point | 169.1 °C |
| Vapor Pressure | 1.1 x 10⁻⁵ mmHg at 25°C |
Spectral Data and Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of 3,4-Dibromobenzoic acid.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aromatic ring (at positions 2, 5, and 6) will exhibit a characteristic splitting pattern (e.g., a singlet and two doublets) due to coupling. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (often >10 ppm).
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically δ 165-175 ppm) and six for the aromatic carbons, two of which will be significantly influenced by the attached bromine atoms.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 3,4-Dibromobenzoic acid is characterized by:
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O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
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C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
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C=C Stretch: Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region, indicating the aromatic ring.
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C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bonds.
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 278, 280, and 282 with a distinctive intensity ratio.
Chemical Reactivity and Derivatization
3,4-Dibromobenzoic acid exhibits reactivity characteristic of both a carboxylic acid and a di-substituted benzene ring.
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Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (reaction with alcohols in the presence of an acid catalyst), amide formation (reaction with amines, often via an acyl chloride intermediate), and reduction to an alcohol (using strong reducing agents like LiAlH₄).
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Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 3,4-dibromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is a key precursor for synthesizing esters and amides under mild conditions.
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Aromatic Ring Reactions: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl and bromo groups. However, nucleophilic aromatic substitution may be possible under specific conditions.
Potential Biological Activity and Applications in Drug Development
While specific, extensive biological data for 3,4-Dibromobenzoic acid is limited in public literature, the broader class of halogenated benzoic acid derivatives is of significant interest in medicinal chemistry.
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Antimicrobial Potential: Halogenated aromatic compounds are known to possess antimicrobial properties. The presence of two bromine atoms on the benzoic acid scaffold suggests that 3,4-Dibromobenzoic acid could be a candidate for antimicrobial drug discovery. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
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Anticancer Research: Many brominated organic molecules have been investigated for their cytotoxic effects against various cancer cell lines. Benzoic acid derivatives have also been explored as scaffolds for anticancer agents. It is plausible that 3,4-Dibromobenzoic acid or its derivatives could exhibit antiproliferative activity, potentially through the induction of oxidative stress or inhibition of signaling pathways crucial for cancer cell survival.
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Enzyme Inhibition: As a substituted benzoic acid, this molecule could serve as a fragment or lead compound for designing inhibitors of specific enzymes. The carboxylic acid can act as a key binding feature (e.g., forming salt bridges with basic residues in an active site), while the dibromophenyl ring explores hydrophobic pockets.
Below is a diagram illustrating a hypothetical mechanism of action for an antibacterial benzoic acid derivative, where it inhibits a key metabolic enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 3,4-Dibromobenzoic acid.
Synthesis Protocol: Oxidation of 3,4-Dibromotoluene (B1293573)
This protocol describes a representative method for synthesizing 3,4-Dibromobenzoic acid via the oxidation of the methyl group of 3,4-dibromotoluene using potassium permanganate (B83412).
Materials:
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3,4-Dibromotoluene
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Potassium permanganate (KMnO₄)
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Sodium carbonate (Na₂CO₃), anhydrous (optional, as base)
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Ethanol
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Concentrated hydrochloric acid (HCl)
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Distilled water
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Round-bottom flask, reflux condenser, heating mantle, stirring apparatus
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Filtration apparatus (Buchner funnel, filter paper)
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Beakers, graduated cylinders
Procedure:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dibromotoluene (1.0 eq). Add a solution of potassium permanganate (approx. 3.0 eq) in water. A small amount of sodium carbonate can be added to maintain basic conditions.
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Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 4-6 hours or until the purple color is no longer visible.
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Workup: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any unreacted KMnO₄. While still warm, filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
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Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of 3,4-Dibromobenzoic acid will form.
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Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold distilled water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3,4-Dibromobenzoic acid.
Analytical Protocol: NMR Sample Preparation and Acquisition
Sample Preparation:
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Weigh approximately 10-20 mg of the dry, purified 3,4-Dibromobenzoic acid sample.
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Transfer the sample into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
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Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
¹H NMR Acquisition:
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Instrument: 300-500 MHz NMR Spectrometer
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Pulse Sequence: Standard single-pulse sequence.
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Parameters: Set appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).
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Scans: Acquire 8-16 scans for a good signal-to-noise ratio.
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Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
Conclusion
3,4-Dibromobenzoic acid is a well-characterized compound with defined structural and physicochemical properties. Its utility primarily lies in its role as a versatile intermediate in organic synthesis. While direct biological applications are not yet extensively documented, its structural motifs suggest potential for exploration in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The experimental protocols provided herein offer a solid foundation for its synthesis and characterization, facilitating further research into its chemical and biological properties.

